![molecular formula C16H28O3 B14178607 (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol CAS No. 923013-18-7](/img/structure/B14178607.png)
(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol is a complex organic compound characterized by its unique structure, which includes an oxane ring and a hydroxyl group attached to an undecyn chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of oxane derivatives and undecyn-3-ol as starting materials. The reaction conditions often require the presence of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of tosylmethyl isocyanide (TosMIC) in ionic liquids has been reported to yield high amounts of oxane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond in the undecyn chain can be reduced to form alkenes or alkanes.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the triple bond may produce alkenes or alkanes.
Applications De Recherche Scientifique
(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring and hydroxyl group play crucial roles in binding to these targets, leading to changes in their activity. The compound may also participate in signaling pathways, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share some structural similarities with (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol and are known for their antifungal properties.
Indolyl-1,2,4-Oxadiazoles: These derivatives are used as non-competitive α-glucosidase inhibitors and have applications in diabetes treatment.
Uniqueness
This compound is unique due to its combination of an oxane ring and a hydroxyl group attached to an undecyn chain
Propriétés
Numéro CAS |
923013-18-7 |
|---|---|
Formule moléculaire |
C16H28O3 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
(3S)-11-(oxan-2-yloxy)undec-1-yn-3-ol |
InChI |
InChI=1S/C16H28O3/c1-2-15(17)11-7-5-3-4-6-9-13-18-16-12-8-10-14-19-16/h1,15-17H,3-14H2/t15-,16?/m1/s1 |
Clé InChI |
SFXFCOIBFLZWJO-AAFJCEBUSA-N |
SMILES isomérique |
C#C[C@H](CCCCCCCCOC1CCCCO1)O |
SMILES canonique |
C#CC(CCCCCCCCOC1CCCCO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
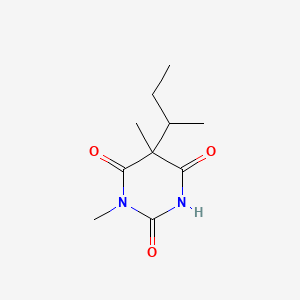



![Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B14178576.png)
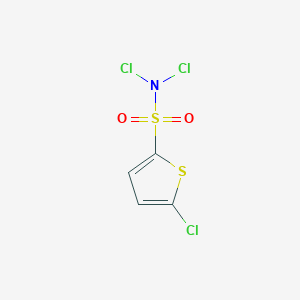
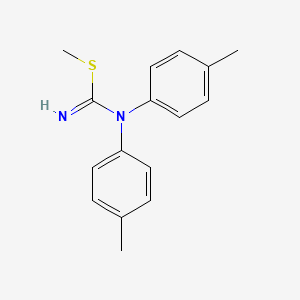
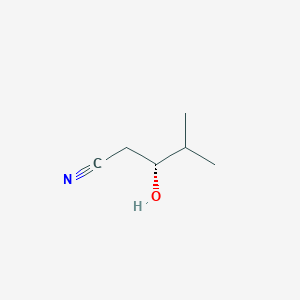
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
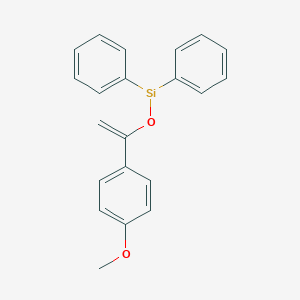
![2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol](/img/structure/B14178602.png)
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
